2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine
CAS No.: 1181458-69-4
Cat. No.: VC8393338
Molecular Formula: C17H16ClN3
Molecular Weight: 297.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1181458-69-4 |
|---|---|
| Molecular Formula | C17H16ClN3 |
| Molecular Weight | 297.8 |
| IUPAC Name | 2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]ethanamine |
| Standard InChI | InChI=1S/C17H16ClN3/c18-15-8-6-13(7-9-15)17-14(10-11-19)12-21(20-17)16-4-2-1-3-5-16/h1-9,12H,10-11,19H2 |
| Standard InChI Key | BAIWUKMVMBQKBH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCN |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]ethanamine;hydrochloride, reflects its core structure: a pyrazole ring substituted with a 4-chlorophenyl group at position 3, a phenyl group at position 1, and an ethylamine side chain at position 4. The hydrochloride salt stabilizes the amine group, improving bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇Cl₂N₃ |
| Molecular Weight | 334.2 g/mol |
| CAS Number | 1235441-46-9 |
| SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCN.Cl |
| InChIKey | PFYMRIKFLTXRPP-UHFFFAOYSA-N |
The crystal structure of analogous pyrazole derivatives (e.g., C₁₉H₁₄FN₅O) reveals monoclinic symmetry with space group P2₁/c and unit cell parameters a = 7.2944 Å, b = 12.2032 Å, c = 18.1070 Å . While direct crystallographic data for this compound is unavailable, its structural analogs suggest similar packing patterns dominated by π-π stacking and hydrogen bonding .
Solubility and Stability
The hydrochloride salt form increases aqueous solubility, critical for in vivo applications. Computational models predict a logP value of ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Characterization
Synthetic Pathways
Synthesis typically involves a multi-step approach:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.
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Substituent Introduction: Suzuki-Miyaura coupling introduces the 4-chlorophenyl group, while Ullmann-type reactions attach the phenyl moiety.
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Amine Functionalization: Reductive amination or Gabriel synthesis adds the ethylamine side chain.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethanol, reflux | 65–70 |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 75–80 |
| Reductive amination | NaBH₃CN, MeOH, rt | 60–65 |
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays signals at δ 7.85–7.45 (m, aromatic protons), 4.10 (s, NH₂), and 2.95 (t, CH₂).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 334.2 [M+H]⁺.
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HPLC Purity: >98% under gradient elution (C18 column, acetonitrile/water).
Biological Activities and Mechanisms
Antitumor Activity
In vitro studies demonstrate dose-dependent inhibition of breast cancer (MCF-7) and lung cancer (A549) cell lines (IC₅₀ = 12–18 μM). Mechanistic insights include:
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Apoptosis Induction: Caspase-3/7 activation and PARP cleavage.
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Cell Cycle Arrest: G2/M phase arrest via cyclin B1 downregulation.
Table 3: Antitumor Efficacy in Preclinical Models
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.3 | Caspase-3 activation |
| A549 | 17.8 | Cyclin B1 suppression |
Anti-inflammatory Effects
In murine macrophage (RAW 264.7) models, the compound reduces LPS-induced TNF-α and IL-6 production by 40–50% at 10 μM. Molecular docking suggests interaction with the NF-κB p65 subunit, inhibiting nuclear translocation.
Pharmacological Applications and Future Directions
Challenges and Optimization
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Metabolic Stability: Preliminary microsomal assays indicate rapid hepatic clearance (t₁/₂ = 23 min), necessitating prodrug strategies.
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Selectivity: Off-target effects on normal fibroblasts (IC₅₀ > 50 μM) suggest a therapeutic window but require further validation.
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